molecular formula C5H9BrO B12969735 4-Bromo-2-methyltetrahydrofuran

4-Bromo-2-methyltetrahydrofuran

Cat. No.: B12969735
M. Wt: 165.03 g/mol
InChI Key: UAFIDPPZVBUVIB-UHFFFAOYSA-N
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Description

4-Bromo-2-methyltetrahydrofuran (C₅H₉BrO) is a brominated derivative of tetrahydrofuran (THF) with a methyl group at the 2-position and a bromine atom at the 4-position. This compound is a cyclic ether, characterized by its five-membered oxygen-containing ring. The bromine substituent enhances its utility as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where bromine acts as a leaving group. The methyl group at the 2-position introduces steric effects, influencing reactivity and selectivity in chemical transformations.

Properties

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

4-bromo-2-methyloxolane

InChI

InChI=1S/C5H9BrO/c1-4-2-5(6)3-7-4/h4-5H,2-3H2,1H3

InChI Key

UAFIDPPZVBUVIB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CO1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyltetrahydrofuran typically involves the bromination of 2-methyltetrahydrofuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the selective bromination at the fourth position of the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of 4-Bromo-2-methyltetrahydrofuran may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyltetrahydrofuran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Reduction: Formation of 2-methyltetrahydrofuran.

    Oxidation: Formation of lactones or other oxidized products.

Scientific Research Applications

4-Bromo-2-methyltetrahydrofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of heterocyclic compounds.

    Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyltetrahydrofuran in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations These intermediates can undergo various transformations, leading to the formation of new chemical bonds and products

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences and similarities between 4-Bromo-2-methyltetrahydrofuran and structurally or functionally related compounds:

Property 4-Bromo-2-methyltetrahydrofuran 2-Methyltetrahydrofuran 2-Bromo-4'-methoxyacetophenone 3,4-Dibromo-5-methoxyfuran-2(5H)-furanone
Molecular Formula C₅H₉BrO C₅H₁₀O C₉H₉BrO₂ C₅H₄Br₂O₃
Substituents Bromine (4-position), methyl (2) Methyl (2-position) Bromine (2), methoxy (4') Bromine (3,4), methoxy (5)
Reactivity Bromine enables SN2 reactions Less reactive due to absence of Br Bromine and ketone functional groups Dibromo structure enhances electrophilicity
Synthetic Applications Intermediate for alkylation Solvent or mild reagent Pharmaceutical intermediate Precursor for complex heterocycles
Stability Sensitive to strong bases/oxidizers Incompatible with strong acids Stable under controlled conditions Degrades under prolonged exposure to moisture
Handling Requirements Requires inert atmosphere Standard lab precautions Strictly controlled as an intermediate Moisture-sensitive; stored under nitrogen

Key Observations:

Structural Influence on Reactivity: The bromine atom in 4-Bromo-2-methyltetrahydrofuran distinguishes it from non-halogenated analogs like 2-methyltetrahydrofuran, enabling its use in cross-coupling or substitution reactions. In contrast, 2-methyltetrahydrofuran is primarily a solvent . Compared to aromatic brominated compounds (e.g., 2-Bromo-4'-methoxyacetophenone ), 4-Bromo-2-methyltetrahydrofuran’s cyclic ether structure reduces aromatic conjugation effects, limiting its utility in electrophilic aromatic substitutions.

Synthetic Methodology: Synthesis of brominated furan derivatives often involves halogenation under controlled conditions.

Stability and Safety :

  • Like 2-methyltetrahydrofuran, 4-Bromo-2-methyltetrahydrofuran is incompatible with strong oxidizing agents and acids . However, the bromine substituent may increase toxicity, necessitating enhanced safety protocols akin to those for 2-Bromo-4-fluorobenzylamine hydrochloride .

Research Findings and Limitations

  • Gaps in Evidence: The provided sources lack direct data on 4-Bromo-2-methyltetrahydrofuran. Comparisons are extrapolated from structurally related compounds (e.g., brominated acetophenones, furanones).
  • Critical Inference : The compound’s reactivity profile likely aligns with brominated heterocycles, where substituent position dictates reaction pathways. For instance, the 4-bromo substituent may favor regioselective transformations over 2-bromo isomers due to steric and electronic factors.

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